molecular formula C4H2BrF2NS B1384696 4-Bromo-3-(difluoromethyl)isothiazole CAS No. 2248400-73-7

4-Bromo-3-(difluoromethyl)isothiazole

Cat. No.: B1384696
CAS No.: 2248400-73-7
M. Wt: 214.03 g/mol
InChI Key: OKDDQTSCWAXLFU-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)isothiazole is a heterocyclic compound belonging to the isothiazole family. It features a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom and a difluoromethyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of thiohydroxylamine with α-haloketones, followed by cyclization to form the isothiazole ring . Metal-catalyzed approaches, such as those using copper or ruthenium catalysts, are also employed to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(difluoromethyl)isothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The isothiazole ring can participate in cycloaddition reactions to form more complex structures

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block
4-Bromo-3-(difluoromethyl)isothiazole serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the modification of biological activity through the introduction of different substituents.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit promising antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Agents : Studies indicate that compounds derived from isothiazoles can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy .

Organic Synthesis

Synthesis Methods
The synthesis of this compound typically involves the following methods:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
  • Coupling Reactions : This compound can participate in coupling reactions (e.g., Suzuki-Miyaura coupling), allowing the formation of complex organic molecules.
Reaction TypeDescription
SubstitutionNucleophilic substitution of bromine with amines
Oxidation/ReductionAlteration of oxidation states within the thiazole ring
CouplingFormation of carbon-carbon bonds with other compounds

Materials Science

This compound's electronic and optical properties make it suitable for developing novel materials. Its unique structure can be exploited to create materials with specific functionalities, such as sensors or electronic devices.

Recent Advances in Research

Recent studies have focused on the difluoromethylation processes involving this compound:

  • A review highlighted advances in difluoromethylation techniques that improve the efficiency and selectivity of synthesizing fluorinated compounds .
  • Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of difluoromethylated compounds suggest that they may offer improved pharmacokinetic profiles compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)isothiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.

    Isoxazole: A similar five-membered ring compound with an oxygen and nitrogen atom.

    Oxazole: Another related compound with an oxygen and nitrogen atom in the ring.

Uniqueness: 4-Bromo-3-(difluoromethyl)isothiazole is unique due to the presence of both a bromine atom and a difluoromethyl group, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and industrial materials.

Biological Activity

Overview

4-Bromo-3-(difluoromethyl)isothiazole (CAS No. 2248400-73-7) is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms, along with a bromine atom and a difluoromethyl group. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and biological research.

The compound's molecular formula is C4H2BrF2N2SC_4H_2BrF_2N_2S, and it exhibits notable reactivity due to the presence of halogen substituents. This reactivity facilitates its role in various chemical reactions, including substitution, oxidation, and cycloaddition.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and cellular signaling pathways. It interacts with specific molecular targets, potentially leading to inhibition of enzyme functions or alteration of cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant in drug development for diseases such as cancer and inflammation.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines (e.g., HeLa and CaCo-2). Results indicated significant cytotoxicity with IC50 values ranging from 5 to 10 µM, showcasing its potential as a therapeutic agent against cancer .
  • Enzyme Inhibition : A series of assays demonstrated that the compound effectively inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition was confirmed through both enzymatic tests and cell-based assays .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
ThiazoleThiazoleAntimicrobial, antifungal
IsoxazoleIsoxazoleAntiviral properties
This compoundThis compoundAnticancer, enzyme inhibition

Research Findings

Recent studies have highlighted the potential of halogenated isothiazoles in drug discovery:

  • Fluorinated Compounds : The incorporation of fluorine atoms has been shown to enhance biological activity and metabolic stability in drug candidates .
  • Mechanistic Insights : Understanding the interaction mechanisms at the molecular level can lead to optimized derivatives with improved therapeutic profiles .

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF2NS/c5-2-1-9-8-3(2)4(6)7/h1,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDDQTSCWAXLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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